molecular formula C13H21NO3S B1185688 4-butoxy-N-propylbenzenesulfonamide

4-butoxy-N-propylbenzenesulfonamide

Cat. No.: B1185688
M. Wt: 271.375
InChI Key: CARWBEMFJUDOSF-UHFFFAOYSA-N
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Description

4-Butoxy-N-propylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a butoxy group (–O–(CH₂)₃CH₃) at the para position and a propyl chain (–CH₂CH₂CH₃) attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C13H21NO3S

Molecular Weight

271.375

IUPAC Name

4-butoxy-N-propylbenzenesulfonamide

InChI

InChI=1S/C13H21NO3S/c1-3-5-11-17-12-6-8-13(9-7-12)18(15,16)14-10-4-2/h6-9,14H,3-5,10-11H2,1-2H3

InChI Key

CARWBEMFJUDOSF-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs and their properties are compared below:

Compound Name Substituents (Benzene Ring / N-Attachment) Molecular Weight (g/mol) Key Properties Bioactivity Insights
4-Butoxy-N-propylbenzenesulfonamide –O–(CH₂)₃CH₃ / –CH₂CH₂CH₃ ~299.4 (calculated) High lipophilicity (logP ~3.2)† Predicted enhanced membrane permeability
N-(4-Methoxyphenyl)benzenesulfonamide –OCH₃ / –C₆H₅ 277.3 Moderate lipophilicity (logP ~1.8) Antibacterial activity observed in related analogs
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide –Cl, pyrazole ring / –H 355.8 Rigid heterocyclic structure Potential kinase inhibition due to pyrazole
N-[4-(4-Fluoro-phenyl)pyrimidin-2-yl]-methanesulfonamide –F, pyrimidine / –CH₃ ~349.4 High polarity, moderate solubility Anticancer activity in fluorinated sulfonamides

†Estimated using fragment-based methods.

Key Observations:

  • Lipophilicity : The butoxy group in the target compound increases logP by ~1.4 compared to the methoxy analog, favoring passive diffusion across biological membranes .
  • Bioactivity : Pyrazole- and pyrimidine-containing sulfonamides (e.g., and ) exhibit divergent biological targets due to heterocyclic rigidity and halogen interactions .
  • Synthetic Complexity : Longer alkoxy chains (e.g., butoxy vs. methoxy) require multi-step alkylation or etherification, impacting yield and scalability .

Solubility and Stability Trends

  • Aqueous Solubility : The methoxy derivative () shows higher water solubility (~2.1 mg/mL) than the butoxy analog (<0.5 mg/mL estimated), aligning with the "alkyl chain length–solubility inverse relationship" .
  • Thermal Stability : Pyrazole-containing sulfonamides () exhibit higher melting points (~200°C) due to crystalline packing, whereas flexible alkoxy chains (e.g., butoxy) reduce melting points (~90–110°C) .

Bioactivity and Target Selectivity

  • Antimicrobial Activity : Methoxy-substituted sulfonamides () inhibit dihydropteroate synthase (DHPS) in bacteria, but bulky alkoxy groups (e.g., butoxy) may sterically hinder target binding .
  • Kinase Inhibition : The pyrazole-chlorophenyl derivative () shows selectivity for tyrosine kinases, attributed to halogen-bonding and π-π stacking .
  • Anticancer Potential: Fluorinated sulfonamides () demonstrate apoptosis induction in vitro, likely via metabolic interference or topoisomerase inhibition .

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